molecular formula C16H18N2O3S B4896953 N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide

N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide

Cat. No. B4896953
M. Wt: 318.4 g/mol
InChI Key: LMBREFPIEFPLHC-UHFFFAOYSA-N
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Description

N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide, also known as E-4031, is a chemical compound that is widely used in scientific research. This compound is a potassium channel blocker that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide works by blocking potassium channels, which are responsible for regulating the flow of potassium ions across cell membranes. This blockade leads to a decrease in potassium efflux, which in turn leads to membrane depolarization and an increase in intracellular calcium concentration. This increase in calcium concentration can have a variety of effects on different types of cells, including cardiac myocytes, insulin-secreting cells, and neurons.
Biochemical and Physiological Effects
N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cardiac myocytes, N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide has been shown to prolong the action potential duration and increase the QT interval, which can lead to cardiac arrhythmias. In insulin-secreting cells, N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide has been shown to inhibit insulin secretion by blocking potassium channels. In neurons, N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide has been shown to increase excitability by depolarizing the membrane potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide in lab experiments is its specificity for potassium channels. This allows researchers to study the effects of potassium channel blockade without affecting other ion channels. However, N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide has been shown to have off-target effects on other channels, such as the L-type calcium channel, which can complicate data interpretation. Another limitation of using N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide is its potential to cause cardiac arrhythmias, which can be a safety concern in certain experimental settings.

Future Directions

There are many potential future directions for research involving N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide. One area of interest is the development of more specific potassium channel blockers that can be used to study the role of specific potassium channels in physiological processes. Another area of interest is the development of drugs that can target potassium channels in a disease-specific manner, such as in the treatment of cardiac arrhythmias or epilepsy. Additionally, further research is needed to fully understand the off-target effects of N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide on other ion channels and to develop strategies to mitigate these effects in experimental settings.

Synthesis Methods

The synthesis of N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide involves a multistep process that starts with the reaction between 4-chlorobenzoic acid and ethylamine to form N-ethyl-4-chlorobenzamide. This intermediate is then reacted with methylphenylsulfonamide to form N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide is widely used in scientific research as a potassium channel blocker. It has been shown to have a variety of effects on different types of potassium channels, including the hERG channel, which is responsible for the cardiac action potential. N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide has been used to study the role of potassium channels in cardiac arrhythmias, as well as in other physiological processes such as insulin secretion and neuronal excitability.

properties

IUPAC Name

N-ethyl-3-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-17-16(19)13-8-7-11-15(12-13)22(20,21)18(2)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBREFPIEFPLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-[methyl(phenyl)sulfamoyl]benzamide

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